4-{[2-(5-chloro-1H-indol-3-yl)ethyl]carbamoyl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(5-chloro-1H-indol-3-yl)ethyl]carbamoyl}phenyl acetate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
The synthesis of 4-{[2-(5-chloro-1H-indol-3-yl)ethyl]carbamoyl}phenyl acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps :
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic substitution using a chlorinating agent such as thionyl chloride.
Carbamoylation: The indole derivative is then reacted with an isocyanate to introduce the carbamoyl group.
Acetylation: Finally, the phenyl acetate moiety is introduced through an esterification reaction using acetic anhydride.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
4-{[2-(5-chloro-1H-indol-3-yl)ethyl]carbamoyl}phenyl acetate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring and other reactive sites, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its use as a therapeutic agent for treating various diseases, including cancer and viral infections.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[2-(5-chloro-1H-indol-3-yl)ethyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets and pathways . The indole core allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of specific signaling pathways, resulting in therapeutic effects such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
4-{[2-(5-chloro-1H-indol-3-yl)ethyl]carbamoyl}phenyl acetate can be compared with other indole derivatives, such as :
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-fluoroindole: Used in the synthesis of pharmaceuticals and as a research tool.
The uniqueness of this compound lies in its specific structural features and the presence of the chloro and carbamoyl groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H17ClN2O3 |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
[4-[2-(5-chloro-1H-indol-3-yl)ethylcarbamoyl]phenyl] acetate |
InChI |
InChI=1S/C19H17ClN2O3/c1-12(23)25-16-5-2-13(3-6-16)19(24)21-9-8-14-11-22-18-7-4-15(20)10-17(14)18/h2-7,10-11,22H,8-9H2,1H3,(H,21,24) |
InChI Key |
UOYCKEOZJKGQSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.